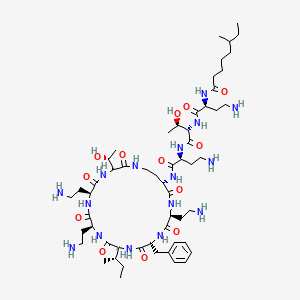

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide is a specialty product used for proteomics research . It has the molecular formula C10H20BrNO2S2 and a molecular weight of 330.31 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. We know its molecular formula is C10H20BrNO2S2 and its molecular weight is 330.31 .Wissenschaftliche Forschungsanwendungen

Oxidation of Sulfur Compounds

One line of research relevant to understanding the applications of "2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide" involves the oxidation of reduced sulfur compounds, such as methanethiol, in polluted atmospheres. Photocatalytic treatments using TiO2-based materials and aromatic photosensitizers have been investigated for their efficiency in oxidizing these compounds, potentially reducing their harmful effects. This research highlights the importance of selecting appropriate photocatalytic materials and understanding the products of oxidation processes (Cantau et al., 2007).

Inorganic Bromine in the Marine Boundary Layer

The cycling of inorganic bromine in the marine boundary layer has been extensively studied due to its role in ozone processing and the potential for influencing climate. Bromide, as a constituent of seawater, undergoes various chemical transformations that impact the atmospheric concentration of bromine and its interaction with other atmospheric components (Sander et al., 2003).

Electrochemical Surface Finishing and Energy Storage

Research into Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), including bromide-based mixtures, has shown promising applications in electroplating and energy storage technologies. This line of investigation demonstrates the evolving understanding of RTILs' role in enhancing electrochemical technologies (Tsuda et al., 2017).

Methane Conversion and Environmental Impact

Methane, a significant greenhouse gas, has been the subject of research aiming to understand and mitigate its environmental impact. Studies have explored methane's biological roles and its potential for conversion into useful products, such as through methanotrophic bacteria. These studies offer insights into sustainable approaches for utilizing and reducing methane emissions (Strong et al., 2015).

Bromide and Water Treatment

The presence of bromide in water sources and its interaction with disinfectants like ozone has been reviewed to minimize the formation of harmful byproducts during water treatment processes. This research is critical for developing strategies that ensure the safety and quality of drinking water (Cooper et al., 1985).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methylsulfonylsulfanylethyl)-1-azoniabicyclo[2.2.2]octane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2S2.BrH/c1-15(12,13)14-9-8-11-5-2-10(3-6-11)4-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVBRHAMCWQTTF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC[N+]12CCC(CC1)CC2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)